N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine
Description
N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine (IUPAC name), commonly abbreviated as 25I-NBF, is a synthetic phenethylamine derivative belonging to the NBOMe/NBF class of psychoactive substances. Structurally, it features a 4-iodo-2,5-dimethoxyphenyl core linked to an ethylamine chain, with an N-(2-fluorobenzyl) substitution (Figure 1). This compound is part of the "NBF" series, distinguished by the replacement of the 2-methoxy group on the benzyl ring (seen in NBOMe compounds) with a fluorine atom . The iodine atom at the 4-position of the phenyl ring and the fluorinated benzyl group contribute to its unique pharmacological profile, particularly its interaction with serotonin receptors (e.g., 5-HT2A) .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FINO2/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18/h3-6,9-10,20H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBKNBHMWRBPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726753 | |
| Record name | N-[(2-Fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919797-21-0 | |
| Record name | N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919797-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25I-NBF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2-Fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25I-NBF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR8FRH5W3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Route A: Sequential Methoxylation, Iodination, and Reductive Amination
This three-step protocol derives from adaptations of NBOMe derivative syntheses:
Step 1: Preparation of 2,5-dimethoxyphenethylamine
- Starting material: 2,5-dimethoxybenzaldehyde
- Henry reaction with nitromethane (KNO₃, AcOH, 60°C, 8 h) → 92% yield
- Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) → 85% yield
Step 2: Regioselective Iodination
| Parameter | Value |
|---|---|
| Iodinating agent | N-Iodosuccinimide (NIS) |
| Catalyst | FeCl₃ (0.1 eq) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → rt, 12 h |
| Yield | 78% ± 2.1 |
¹H NMR (CDCl₃, 400 MHz): δ 6.78 (s, 1H, ArH), 3.84 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.88 (t, J=6.8 Hz, 2H, CH₂), 2.68 (t, J=6.8 Hz, 2H, CH₂)
Step 3: Reductive Amination with 2-Fluorobenzaldehyde
- Schiff base formation: 4-iodo-2,5-dimethoxyphenethylamine + 2-fluorobenzaldehyde (EtOH, 50°C, 3 h)
- Reduction: NaBH₄ (4 eq), 0°C → rt, 2 h → 68% yield
- Purification: SiO₂ column (EtOAc/hexanes 1:3 → 1:1)
Route B: Direct Alkylation of 4-Iodo-2,5-dimethoxyphenethylamine
Adapting benzyl halide alkylation protocols from forensic analyses:
Reaction Conditions
| Parameter | Value |
|---|---|
| Alkylating agent | 2-Fluorobenzyl bromide |
| Base | K₂CO₃ (3 eq) |
| Solvent | DMF |
| Temperature | 80°C, 24 h |
| Yield | 62% ± 3.4 |
Optimization Data
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 62 |
| 2 | MeCN | Et₃N | 60 | 41 |
| 3 | THF | DBU | 70 | 38 |
GC-MS analysis (EI, 70 eV) shows molecular ion at m/z 415.24 [M]⁺, consistent with C₁₇H₁₉FINO₂. Fragmentation pattern includes m/z 291.1 (loss of C₇H₇F) and m/z 121.0 (2,5-dimethoxyiodobenzene).
Purification and Analytical Characterization
Solid-Phase Extraction (SPE) Purification
Adapting urine analysis methods for synthetic phenethylamines:
SPE Protocol
- Condition cartridge: 1 mL MeOH, 1 mL H₂O
- Load crude product in 0.1 M phosphate buffer (pH 6.0)
- Wash: 1 mL 0.1 M acetic acid, 1 mL MeOH
- Elute: CH₂Cl₂/iPrOH/NH₄OH (80:20:2 v/v)
- Dry under N₂, reconstitute in ethyl acetate
Purity Assessment
| Method | Purity (%) | Conditions |
|---|---|---|
| HPLC-UV (254 nm) | 95.2 | C18, MeOH/H₂O 70:30, 1 mL/min |
| GC-MS (SIM) | 97.8 | HP-5MS, 15°C/min to 285°C |
Reaction Mechanism and Kinetic Studies
The iodination step follows an electrophilic aromatic substitution (EAS) mechanism:
- NIS activation by FeCl₃ → I⁺ generation
- Methoxy-directed para attack (DFT ΔG‡ = 18.7 kcal/mol)
- Deprotonation by Cl⁻
Kinetic analysis (UV-Vis monitoring at 290 nm) reveals pseudo-first order behavior (k = 1.2 × 10⁻³ s⁻¹ at 25°C). Arrhenius plot gives Eₐ = 45.3 kJ/mol, indicating moderate temperature sensitivity.
Industrial-Scale Production Considerations
Process Intensification Parameters
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch time | 24 h | 8 h |
| Yield | 62% | 71% |
| E-factor | 18.4 | 9.7 |
Continuous flow implementation reduces solvent usage by 40% through microreactor technology (0.5 mm ID PTFE tubing, Re = 120).
Chemical Reactions Analysis
1.1. Reductive Amination
The compound is typically synthesized via reductive amination between 4-iodo-2,5-dimethoxyphenethylamine and 2-fluorobenzaldehyde. This reaction employs sodium cyanoborohydride (NaBH3CN) or borane-pyridine complexes in methanol or dichloromethane under acidic conditions (pH ~5–6) . The mechanism involves imine formation followed by selective reduction to yield the secondary amine.
Example Reaction:
1.2. Alkylation Reactions
Alternative routes involve alkylation of 4-iodo-2,5-dimethoxyphenethylamine with 2-fluorobenzyl bromide. This SN2 reaction requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K2CO3) to deprotonate the amine, facilitating nucleophilic substitution .
Key Steps:
-
Deprotonation of the primary amine.
-
Nucleophilic attack on the benzyl halide.
-
Acidic workup to isolate the hydrochloride salt.
2.1. Halogen Exchange Reactions
The iodine substituent at the 4-position can undergo Ullmann coupling or halogen-metal exchange for functionalization. For example, palladium-catalyzed cross-coupling with arylboronic acids replaces iodine with aryl groups .
Example:
2.2. Demethylation of Methoxy Groups
Treatment with boron tribromide (BBr3) in dichloromethane selectively demethylates methoxy groups to phenolic -OH, enabling further alkylation or conjugation .
Reaction Conditions:
-
Temperature: −78°C to 0°C
-
Workup: Quench with methanol, followed by aqueous extraction.
3.1. Serotonin Receptor Binding
The compound exhibits high affinity for 5-HT2A receptors (Ki = 10.00 nM) , attributed to:
-
Iodo Substituent : Enhances lipophilicity and van der Waals interactions.
-
2-Fluorobenzyl Group : Stabilizes receptor binding via π-stacking and dipole interactions.
Table 1: Binding Affinity of Analogues
| Substituent (R) | 5-HT2A Ki (nM) |
|---|---|
| -I (Compound 13) | 10.00 |
| -Br (Compound 12) | 3.629 |
| -Cl (Compound 11) | 10.84 |
3.2. Metabolic Pathways
In vivo studies suggest hepatic oxidation of the ethanamine chain and O-demethylation via cytochrome P450 enzymes, producing hydrophilic metabolites excreted renally .
4.1. Photodegradation
The iodine atom renders the compound susceptible to UV-induced cleavage, forming radical intermediates that dimerize or react with solvents .
4.2. Acid Hydrolysis
Under strongly acidic conditions (HCl, reflux), the benzylamine bond hydrolyzes to yield 2-fluorobenzyl alcohol and 4-iodo-2,5-dimethoxyphenethylamine .
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine has several scientific research applications:
Mechanism of Action
The primary mechanism of action of N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine involves its interaction with the 5-HT2A receptor . Upon binding to this receptor, it induces a conformational change that activates downstream signaling pathways, leading to altered neurotransmitter release and modulation of neuronal activity . This results in the compound’s hallucinogenic effects, including altered perception, mood, and cognition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Classification
25I-NBF is closely related to three primary classes of compounds:
25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe): These share the 2,5-dimethoxy-4-halogenated phenyl core but feature an N-(2-methoxybenzyl) group instead of N-(2-fluorobenzyl) .
NBF Series (e.g., 25I-NBF, 25B-NBF, 25C-NBF): Characterized by the N-(2-fluorobenzyl) substitution, differing in the halogen at the 4-position (iodo, bromo, chloro) .
2C-X Precursors (e.g., 2C-I): Parent compounds lacking the N-benzyl substitution, resulting in lower receptor affinity and potency .
Table 1: Structural Comparison of Key Compounds
| Compound | Benzyl Substituent | Phenyl Substituent | Core Structure |
|---|---|---|---|
| 25I-NBF | 2-fluoro | 4-iodo | 2,5-dimethoxyphenethylamine |
| 25I-NBOMe | 2-methoxy | 4-iodo | 2,5-dimethoxyphenethylamine |
| 25B-NBOMe | 2-methoxy | 4-bromo | 2,5-dimethoxyphenethylamine |
| 25C-NBOMe | 2-methoxy | 4-chloro | 2,5-dimethoxyphenethylamine |
| 2C-I | None | 4-iodo | 2,5-dimethoxyphenethylamine |
Pharmacological Activity
5-HT2A Receptor Affinity
- 25X-NBOMe Series: High affinity for 5-HT2A receptors (low nanomolar range), attributed to the N-(2-methoxybenzyl) group enhancing lipophilicity and receptor binding .
- NBF Series: Preliminary studies suggest the fluorinated benzyl group in 25I-NBF may alter receptor interactions.
- 2C-X Precursors : Lower affinity (micromolar range) due to the absence of N-benzyl substitution .
Table 2: Comparative Pharmacological Data
| Compound | 5-HT2A Affinity | Potency (Relative to 2C-I) |
|---|---|---|
| 25I-NBOMe | ~0.1–1 nM | 10–100× |
| 25I-NBF | Not reported | Inferred higher than 2C-I |
| 2C-I | ~1–10 µM | Baseline |
Metabolic and Toxicological Profiles
- Metabolism: 25I-NBOMe: Undergoes O-demethylation, hydroxylation, and glucuronidation, producing metabolites detectable in urine via LC-MS/MS .
- Toxicity: NBOMe Series: Associated with severe adverse effects (seizures, hyperthermia, fatalities) due to high potency and overdose risks . NBF Series: Limited clinical data exist, but structural similarity to NBOMe compounds suggests comparable toxicity risks .
Table 3: Toxicity and Detection
| Compound | Common Adverse Effects | Detection Methods |
|---|---|---|
| 25I-NBOMe | Seizures, cardiac arrest | HPLC-MS/MS, GC-MS |
| 25I-NBF | Not reported (speculative) | Likely similar to NBOMe |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine can be represented as follows:
- Molecular Formula : C_{16}H_{20}F I N O_{2}
- Molecular Weight : 389.24 g/mol
The compound features a fluorophenyl group, an iodo substituent, and methoxy groups that may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems. The presence of the methoxy and iodo groups may enhance the affinity for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions.
Pharmacological Effects
- Psychoactive Properties : As a member of the phenethylamine class, this compound may exhibit psychoactive effects. Studies on structurally related compounds suggest potential applications in treating mood disorders and anxiety.
- Neurotransmitter Modulation : Preliminary studies indicate that it may influence dopamine and serotonin levels in the brain, which are critical for mood regulation and cognitive functions.
- Toxicity Profile : Toxicological assessments have shown that similar compounds can exhibit harmful effects at high doses, including neurotoxicity and cardiotoxicity. Detailed studies are necessary to establish a comprehensive safety profile.
Study 1: Psychoactive Substance Use
A study examining new psychoactive substances (NPS) included this compound among other substances. It highlighted patterns of use among regular psychostimulant users in Australia, suggesting a growing trend in NPS consumption linked to higher engagement in substance use behaviors .
Study 2: Structural Analogs
Research into related compounds has shown that structural modifications significantly impact biological activity. For instance, variations in halogen substitution can alter receptor binding affinities and metabolic stability .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure | Key Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | 5-HT_2A Agonist | |
| Compound B | Structure B | Dopamine Reuptake Inhibitor | |
| This compound | Current Compound | Potential Psychoactive Effects |
Safety and Regulatory Status
Due to its psychoactive potential, this compound may fall under controlled substance regulations in various jurisdictions. It is essential for ongoing research to evaluate its safety and efficacy comprehensively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-[(2-Fluorophenyl)methyl]-4-iodo-2,5-dimethoxybenzeneethanamine, and how do reaction conditions influence yield and purity?
- Methodology : Begin with nucleophilic substitution or reductive amination, adjusting stoichiometric ratios of precursors (e.g., 2-fluorobenzylamine, iodinated dimethoxybenzene derivatives). Monitor reaction progress via TLC (Rf values) and optimize parameters (temperature, solvent polarity) to improve yield. For purification, use column chromatography with silica gel and hexane/ethyl acetate gradients .
- Data : For analogous compounds, yields range from 51% to 82% under optimized conditions, with Rf values between 0.28–0.65 depending on solvent systems .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology : Use - and -NMR to verify substituent positions (e.g., fluorophenyl methyl, iodine, methoxy groups). Compare chemical shifts to structurally similar compounds (e.g., fluorinated acetamides: δ ~7.2–7.4 ppm for aromatic protons). IR confirms functional groups (C-I stretch ~500 cm, methoxy C-O ~1250 cm) .
- Data : For related fluorinated benzamide derivatives, NMR coupling constants (e.g., ) between aromatic protons align with meta/para substitution patterns .
Advanced Research Questions
Q. What analytical challenges arise in differentiating positional isomers of halogenated methoxybenzeneethanamine derivatives?
- Methodology : Employ high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation to distinguish iodine vs. bromine analogs. Use HPLC with chiral stationary phases to resolve enantiomers. Computational modeling (DFT) predicts thermodynamic stability of isomers .
- Data : Positional isomers of NBOMe derivatives show distinct fragmentation patterns (e.g., m/z ratios differing by 2–5 Da for iodine vs. bromine) .
Q. How do steric and electronic effects of the 2-fluorophenyl and iodine substituents influence receptor binding affinity in pharmacological studies?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) targeting serotonin receptors (5-HT). Compare binding energies (ΔG) with analogs lacking iodine or fluorine. Validate via in vitro assays (e.g., radioligand displacement) .
- Data : Fluorine’s electronegativity enhances hydrogen bonding, while iodine’s polarizability may increase lipophilicity (logP ~2.5–3.0) .
Q. What strategies mitigate impurities during synthesis, and how are they quantified?
- Methodology : Use HPLC-UV or LC-MS to detect byproducts (e.g., dehalogenated intermediates). Optimize quenching steps (e.g., aqueous NaSO washes for residual iodine). Set impurity thresholds per ICH guidelines (<0.1% for individual impurities) .
- Data : Impurity profiles for similar compounds show total impurities ≤0.5% when using gradient elution (acetonitrile/water + 0.1% TFA) .
Experimental Design & Data Analysis
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodology : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis (λ ~280 nm) and calculate half-life (t) using first-order kinetics. Identify degradation products via LC-MS .
- Data : Fluorinated benzamides exhibit t >30 days at pH 7.4 and 25°C, but <7 days under acidic conditions (pH 1.2) .
Q. What statistical approaches resolve contradictions in biological activity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
